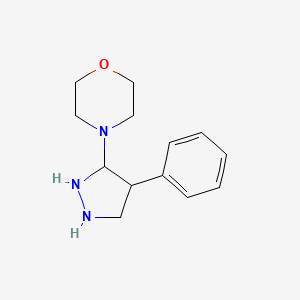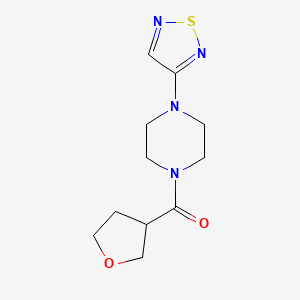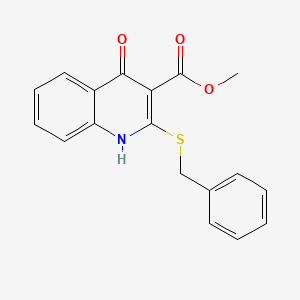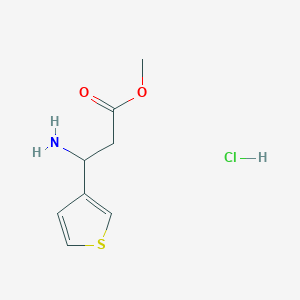
4-(4-Phenylpyrazolidin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenylpyrazolidin-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrazolidine ring with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpyrazolidin-3-yl)morpholine typically involves the reaction of a phenyl-substituted pyrazolidine with morpholine. One common method includes the use of a platinum or palladium catalyst under hydrogenation conditions . The reaction is carried out at a pressure of 1 MPa or less, ensuring high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenylpyrazolidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The phenyl group can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
4-(4-Phenylpyrazolidin-3-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenylpyrazolidin-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit acetylcholinesterase, leading to altered nerve impulse transmission . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-4-yl)morpholine: Similar in structure but with a piperidine ring instead of a pyrazolidine ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazoline derivative with different substituents.
Uniqueness
4-(4-Phenylpyrazolidin-3-yl)morpholine is unique due to its combination of a morpholine ring and a phenyl-substituted pyrazolidine ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-(4-phenylpyrazolidin-3-yl)morpholine |
InChI |
InChI=1S/C13H19N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,12-15H,6-10H2 |
Clave InChI |
OBGHJXWMFAMLMR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2C(CNN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12271562.png)
![2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B12271566.png)

![2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12271579.png)

![3-Propyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12271585.png)
![2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine](/img/structure/B12271592.png)
![7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12271609.png)
![8-[(2,5-Dimethylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12271616.png)
![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12271631.png)

![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12271653.png)
